1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one
Description
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one (CAS: 946061-14-9) is an imidazole derivative characterized by a chloro substituent at position 2, an ethyl group at position 1, and an acetyl (ethanone) group at position 5 of the imidazole ring. Its molecular formula is C₇H₉ClN₂O, with a molecular weight of 172.61 g/mol . This compound belongs to a broader class of imidazole-based molecules, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(2-chloro-3-ethylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-6(5(2)11)4-9-7(10)8/h4H,3H2,1-2H3 |
InChI Key |
MEGNXERWIKVLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the cyclization of glyoxal and ammonia.
Ethylation: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base such as sodium hydride.
Ketone Formation: The final step involves the formation of the ethanone moiety, which can be achieved through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one is a compound belonging to the imidazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. It features a chloroethyl group and an ethanone moiety attached to the imidazole ring, giving it unique chemical properties. Imidazole derivatives, such as this compound, are known for their diverse biological activities and applications in medicinal chemistry, making them significant in pharmaceutical research and development.
Applications
The applications of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one are diverse. Research into the interaction of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one with biological systems has highlighted its potential effects on enzyme inhibition and modulation. Studies have indicated that the compound can interact with various proteins through covalent bonding and non-covalent interactions (e.g., hydrogen bonding), which may influence enzymatic pathways relevant to disease processes.
- Medicinal Chemistry The biological activity of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one is notable, particularly in the context of medicinal chemistry. It has been investigated for its potential antibacterial, antifungal, and anticancer properties. The compound's mechanism of action involves interactions with biological targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, which may inhibit or modulate enzyme activity. Additionally, the imidazole ring can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to various molecular targets.
Structural Comparison
Several compounds share structural similarities with 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one. A comparison highlights its unique characteristics:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(2-Bromo-1-ethyl-1H-imidazol-5-yl)ethan-1-one | Contains a bromo group instead of a chloro group | May exhibit different reactivity and biological activity due to halogen substitution |
| 1-(2-Methyl-1H-imidazol-5-yl)ethan-1-one | Contains a methyl group instead of a chloro group | Alters chemical properties and potential biological interactions |
| 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one | Features a methyl group instead of an ethyl group | Influences solubility and reactivity characteristics |
Mechanism of Action
The mechanism of action of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its closest analogs:
Key Observations:
- Substituent Effects: The ethyl group in the target compound increases lipophilicity compared to the methyl analog (C₆H₇ClN₂O), which may influence bioavailability and membrane permeability .
- Polarity: The amino-substituted analog (C₅H₇N₃O) exhibits enhanced polarity due to the NH₂ group, likely improving aqueous solubility compared to chloro derivatives .
- Steric Effects: The nitro- and chloromethyl-phenyl-substituted imidazole (C₁₂H₁₂ClN₃O₂) demonstrates how bulky substituents can alter physical states (e.g., solid vs. oil) and reactivity .
Q & A
Q. What are the common synthetic routes for 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, halogenated imidazole derivatives can react with ethyl acetoacetate under controlled conditions. Key parameters include:
- Temperature: Maintain 60–80°C to avoid side reactions (e.g., over-alkylation).
- Catalyst: Use tetrakis(dimethylamino)ethylene (TDAE) to enhance reaction efficiency, as demonstrated in imidazole alkylation protocols .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard. For example, analogous imidazole derivatives (e.g., 3-(2-amino-1-methyl-4-oxo-imidazol-5-yl)indolin-2-one) were resolved at 90 K with , using SHELXL for refinement .
- Spectroscopy:
- NMR: - and -NMR to confirm substitution patterns (e.g., chloro and ethyl groups).
- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation.
Q. What are the best practices for handling and storing 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one in laboratory settings?
Answer:
- Storage: Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the chloroethyl group.
- Safety: Use fume hoods, impervious gloves, and safety goggles. Avoid contact with oxidizing agents due to potential exothermic reactions .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and computational structural models?
Answer:
- Validation Tools: Use the PLATON toolkit or SHELXL ’s validation suite to check for geometric outliers (e.g., bond angles, torsion angles). For example, SHELX’s ADDSYM algorithm can detect missed symmetry elements in crystal structures .
- Refinement Strategies: Apply twin refinement if data shows pseudo-symmetry (common in imidazole derivatives). Adjust weighting schemes in SHELXL to balance and .
Q. How to design experiments to study the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
Answer:
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH and temperature.
- Competitive Reactions: Compare reactivity with substituted imidazoles (e.g., nitro or methyl derivatives) to identify steric/electronic effects .
- Trapping Intermediates: Employ low-temperature NMR (–40°C) to stabilize transient species like enolates.
Q. What methodologies are effective for troubleshooting impurities during synthesis?
Answer:
- HPLC-MS: Identify impurities via retention time and fragmentation patterns.
- Recrystallization Optimization: Test solvent pairs (e.g., ethanol/water) with slow cooling rates to enhance crystal purity. For chloro-substituted imidazoles, acetone/hexane gradients are effective .
- Reaction Monitoring: Use in-situ IR spectroscopy to detect intermediates (e.g., acyl chlorides) that may lead to side products .
Q. How can computational approaches predict the biological activity of 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes).
- QSAR Modeling: Train models on imidazole-based inhibitors to correlate substituents (e.g., chloro, ethyl) with IC values .
- MD Simulations: Assess binding stability over 100 ns trajectories using GROMACS or AMBER .
Q. What strategies address challenges in crystallizing 1-(2-chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one?
Answer:
- Solvent Screening: Use high-throughput platforms (e.g., Crystal16) to test 50+ solvent combinations. Ethyl acetate/diethyl ether often yields suitable crystals for imidazole derivatives .
- Seeding: Introduce microcrystals from analogous compounds (e.g., 1-methyl-5-nitroimidazoles) to induce nucleation .
- Temperature Ramping: Gradual cooling (0.5°C/hour) minimizes disorder in the chloroethyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
